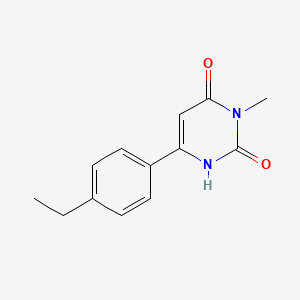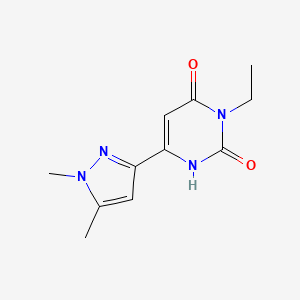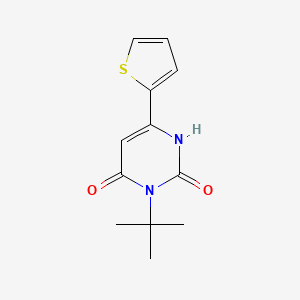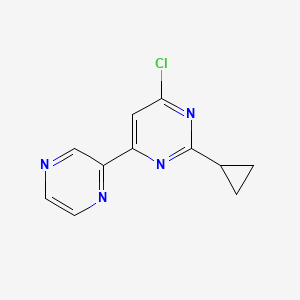
1-(2-氯嘧啶-4-基)哌啶-4-胺
描述
“1-(2-Chloropyrimidin-4-yl)piperidin-4-amine” is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields of research and industry. It is related to the class of compounds known as piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
科学研究应用
微波辅助合成和抗菌活性
- 研究人员已经开发出合成具有哌啶和嘧啶-4-胺结构的化合物的方法,证明了它们的潜在抗菌活性。合成过程通常涉及微波辐射,突出了获得这些化合物的高效方法 (Merugu、Ramesh 和 Sreenivasulu,2010 年)。
化学合成用于并行应用
- 另一项研究概述了通过微波诱导反应合成 2-氨基-4-杂芳基嘧啶,利用硅胶结合的试剂进行还原胺化和酰胺键形成。这表明了一种多功能且高效的方法来阐述侧链哌啶功能,适用于平行合成应用 (Humphries、Do 和 Wilhite,2009 年)。
甲脒衍生物的抗菌活性
- 由 2-氯嘧啶-4-胺合成的甲脒衍生物系列对各种病原菌和真菌表现出有希望的抗菌活性,表明这些化合物在开发新的抗菌剂中的潜力 (Mallikarjunaswamy、Bhadregowda 和 Mallesha,2016 年)。
激酶抑制剂的实用合成
- 已经对脱氧胞苷激酶抑制剂的关键中间体的合成进行了研究,提供了一种实用且经济的方法来创建有效的抑制剂,这可能对癌症治疗产生影响 (Zhang 等人,2009 年)。
新型杂环化合物的合成
- 已经实现了合成包含哌啶部分的新型杂环化合物,其中一些表现出显着的生物活性,例如抗肿瘤潜力。这些发现强调了此类化合物在开发新的治疗剂中的重要性 (Perin 等人,2011 年)。
未来方向
Piperidine derivatives, including “1-(2-Chloropyrimidin-4-yl)piperidin-4-amine”, have significant potential in the field of drug discovery . Future research could focus on exploring the specific biological activities of this compound and developing efficient synthesis methods. It is also important to fully characterize its physical and chemical properties and assess its safety profile.
作用机制
Target of Action
The primary target of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in the pancreas and gastrointestinal tract . It plays a crucial role in glucose-dependent insulin release and the secretion of the incretin GLP-1 .
Mode of Action
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine acts as an agonist to the GPR119 receptor . By binding to this receptor, it stimulates the release of insulin in a glucose-dependent manner . It also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of the GPR119 receptor by 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine leads to the stimulation of the adenylyl cyclase pathway . This results in an increase in cyclic AMP levels, which in turn activates protein kinase A. The activation of this kinase leads to the phosphorylation and activation of various proteins, resulting in the release of insulin and GLP-1 .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and rapid clearance . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is the stimulation of insulin release and GLP-1 secretion . This can lead to a decrease in blood glucose levels, making it potentially useful for the treatment of conditions like diabetes .
生化分析
Biochemical Properties
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial in regulating cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing their normal function. This interaction can lead to alterations in cellular processes such as cell growth and apoptosis .
Cellular Effects
The effects of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the PI3K-Akt signaling pathway, which is vital for cell survival and proliferation. By inhibiting key enzymes in this pathway, 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine can induce apoptosis in cancer cells, thereby exhibiting potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of protein kinases by binding to their ATP-binding sites. This inhibition prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular behavior. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that prolonged exposure to 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for drug development .
Transport and Distribution
Within cells and tissues, 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding the transport and distribution mechanisms of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is crucial for predicting its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles, such as the nucleus or mitochondria, where it interacts with its target enzymes. This localization is essential for its activity and function, as it ensures that the compound reaches its intended site of action .
属性
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14/h1,4,7H,2-3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTSSHUVCCKRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261281 | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596818-01-8 | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596818-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)
![N-{[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B1491687.png)
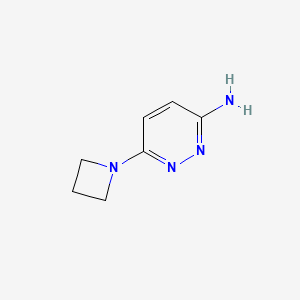
![6-[(2-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491689.png)
![6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1491690.png)
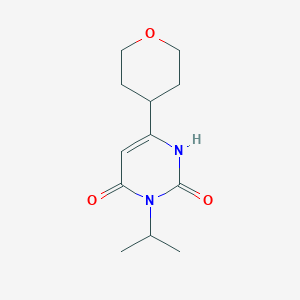
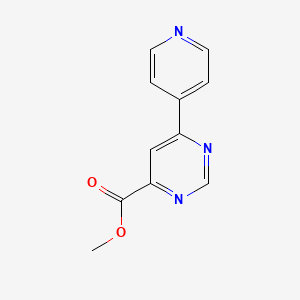
![4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine](/img/structure/B1491695.png)


